![molecular formula C14H14N2O2 B1523415 2-[Phenyl(pyridin-3-ylmethyl)amino]acetic acid CAS No. 1183806-44-1](/img/structure/B1523415.png)
2-[Phenyl(pyridin-3-ylmethyl)amino]acetic acid
Übersicht
Beschreibung
“2-[Phenyl(pyridin-3-ylmethyl)amino]acetic acid” is a chemical compound with the molecular formula C14H14N2O2 . It has a molecular weight of 242.27 .
Synthesis Analysis
The synthesis of pyridine derivatives, which includes “2-[Phenyl(pyridin-3-ylmethyl)amino]acetic acid”, can be achieved through various methods. One such method involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C . This affords 2-substituted pyridines in good yields .Molecular Structure Analysis
The molecular structure of “2-[Phenyl(pyridin-3-ylmethyl)amino]acetic acid” consists of a pyridine ring attached to a phenyl group through a methylene bridge, which is further connected to an amino group and an acetic acid moiety .Chemical Reactions Analysis
The chemical reactions involving “2-[Phenyl(pyridin-3-ylmethyl)amino]acetic acid” and similar compounds can be quite diverse. For instance, one-step transformations of heterocyclic N-oxides to 2-alkyl-, aryl-, and alkenyl-substituted N-heterocycles hinge on the combination of copper catalysis and activation by lithium fluoride or magnesium chloride .Wissenschaftliche Forschungsanwendungen
Biocidal Applications of Bio-Oils
Research by Mattos et al. (2019) explores the biocidal potential of bio-oils produced from pyrolysis, highlighting the importance of phenolic compounds and acetic acid derivatives in bio-oil's insecticidal and antimicrobial properties. This study suggests that compounds with structural similarities to 2-[Phenyl(pyridin-3-ylmethyl)amino]acetic acid could be explored for their biocidal activities, given the role of phenolic and acetic acid derivatives in such applications (Mattos et al., 2019).
Pharmacological Applications in Psychiatry
The work by Dean et al. (2011) on N-acetylcysteine (NAC) outlines the potential of acetylated amino acids in treating psychiatric disorders. This research underlines the broader scope of acetylated compounds in modulating neurotropic and inflammatory pathways, indicating that compounds like 2-[Phenyl(pyridin-3-ylmethyl)amino]acetic acid might have untapped potential in similar therapeutic contexts (Dean et al., 2011).
Anticancer Properties of Cinnamic Acid Derivatives
The review by De et al. (2011) discusses the anticancer potential of cinnamic acid derivatives, emphasizing the chemical adaptability of these compounds in creating effective antitumor agents. This review suggests that structural analogs, possibly including 2-[Phenyl(pyridin-3-ylmethyl)amino]acetic acid, could be valuable in cancer research due to their functional properties and interactions with biological systems (De et al., 2011).
Eigenschaften
IUPAC Name |
2-[N-(pyridin-3-ylmethyl)anilino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c17-14(18)11-16(13-6-2-1-3-7-13)10-12-5-4-8-15-9-12/h1-9H,10-11H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZISJGPWJGIDDGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CC2=CN=CC=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Phenyl(pyridin-3-ylmethyl)amino]acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Chloro-6-[2-(pyrrolidin-1-yl)ethoxy]pyridine](/img/structure/B1523332.png)
![{[4-(2H-1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]methyl}(methyl)amine dihydrochloride](/img/structure/B1523334.png)
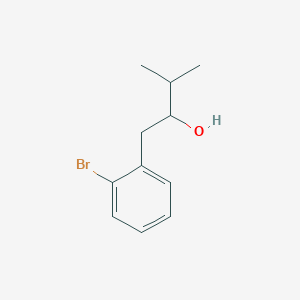
![1-{[(Tert-butoxy)carbonyl]amino}-3-methylcyclohexane-1-carboxylic acid](/img/structure/B1523336.png)
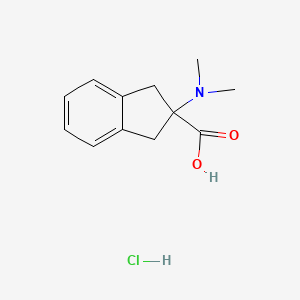
![5-[(Tert-butylcarbamoyl)amino]-2-chlorobenzoic acid](/img/structure/B1523338.png)
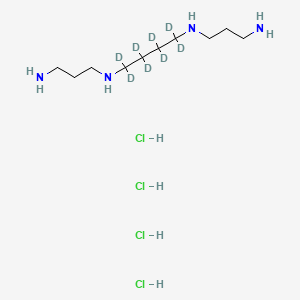
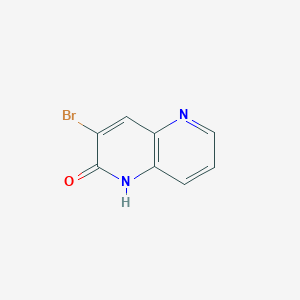
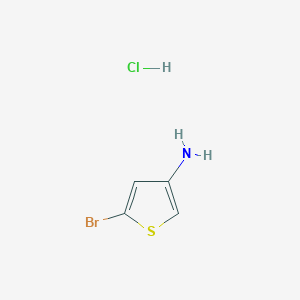
![1,4-Dioxaspiro[4.4]nonan-7-amine](/img/structure/B1523348.png)

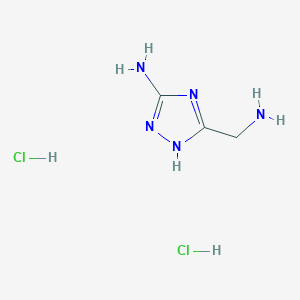

![3,4-dihydro-1H-pyrido[1,2-a]pyrimidin-6(2H)-one](/img/structure/B1523353.png)